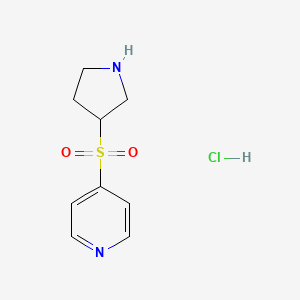![molecular formula C17H21NO B11862869 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline CAS No. 62937-52-4](/img/structure/B11862869.png)
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline is a compound of significant interest in the field of organic chemistry. This compound features a hexahydroisoquinoline core, which is a bicyclic structure, and a methoxyphenylmethyl group attached to it. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable subject for various scientific investigations.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and tetrahydroisoquinoline.
Alkylation Reaction: The first step involves the alkylation of tetrahydroisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the hexahydroisoquinoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with altered functional groups or additional substituents.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar core structure but lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxyphenylmethylamine: This compound contains the methoxyphenylmethyl group but lacks the hexahydroisoquinoline core, leading to distinct reactivity and applications.
Isoquinoline Derivatives: Other isoquinoline derivatives with various substituents can be compared to highlight the unique features of this compound, such as its specific binding affinities and reaction profiles.
Properties
CAS No. |
62937-52-4 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline |
InChI |
InChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h2-3,6-9,17-18H,4-5,10-12H2,1H3 |
InChI Key |
CXZWFIJVAOQSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCN2)CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)




![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
